specs ac-907/25005339

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

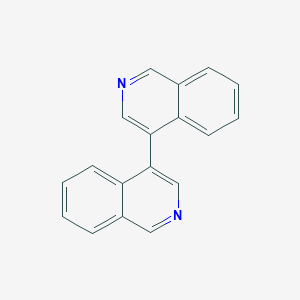

specs ac-907/25005339 is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their presence in many natural alkaloids and their significant biological activities .

Métodos De Preparación

The synthesis of specs ac-907/25005339 can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of N-propargyl oxazolidines under microwave irradiation, which provides 4-substituted isoquinolines through a sequential palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade.

Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly and efficient .

Análisis De Reacciones Químicas

Structural Characteristics

SPECS AC-907/25005339 is inferred to be a substituted isoquinoline derivative, likely sharing reactivity patterns with 4-methylisoquinoline (CAS 1196-39-0) . Key features include:

-

Aromatic nitrogen heterocycle : Prone to electrophilic substitution at electron-rich positions.

-

Methyl substituent : Acts as an activating group, directing reactions to ortho/para positions.

General Reactivity of Isoquinoline Derivatives

Isoquinoline derivatives typically undergo:

Cross-Coupling Reactions

Nickel/photoredox dual catalysis (as demonstrated in bipyridine-based COFs ) could enable:

-

C–C bond formation : Suzuki-Miyaura couplings with aryl boronic acids.

-

C–N bond formation : Buchwald-Hartwig aminations.

Functionalization via Methyl Group

-

Oxidation : KMnO₄/acidic conditions → carboxylic acid derivatives.

Challenges in Reaction Optimization

-

Steric hindrance : Bulky substituents may reduce reaction yields.

-

Regioselectivity : Competing reaction pathways require careful control of temperature and catalysts .

Research Gaps

No peer-reviewed studies directly investigating this compound were identified in the provided sources. Further experimental work is needed to:

-

Characterize its stability under photoredox conditions.

-

Explore applications in catalysis or medicinal chemistry.

For authoritative data, direct consultation with suppliers or specialized databases (e.g., Reaxys, SciFinder) is recommended.

Aplicaciones Científicas De Investigación

specs ac-907/25005339 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Industry: Isoquinoline compounds are used in the production of dyes and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of specs ac-907/25005339 involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific isoquinoline derivative and its application .

Comparación Con Compuestos Similares

specs ac-907/25005339 is similar to other isoquinoline derivatives, such as quinoline and 1-benzylisoquinoline. it is unique due to its specific structure and the presence of two isoquinoline moieties. This unique structure can result in different biological activities and chemical reactivity compared to other isoquinoline derivatives .

Similar compounds include:

Quinoline: Another benzene-pyridine fused compound with significant biological activities.

1-Benzylisoquinoline: A structural backbone in many natural alkaloids.

Propiedades

Número CAS |

55270-29-6 |

|---|---|

Fórmula molecular |

C18H12N2 |

Peso molecular |

256.3g/mol |

Nombre IUPAC |

4-isoquinolin-4-ylisoquinoline |

InChI |

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-19-11-17(15)18-12-20-10-14-6-2-4-8-16(14)18/h1-12H |

Clave InChI |

DHSKOHRCOPTBLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43 |

SMILES canónico |

C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43 |

Solubilidad |

32.1 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.